ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H28O7/c1-7-26-18(23)11-9-16-13(2)15-8-10-17(14(3)20(15)28-21(16)25)27-12-19(24)29-22(4,5)6/h8,10H,7,9,11-12H2,1-6H3 |
InChI Key |
NZRLGMQIXRTHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC(C)(C)C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-(2-tert-Butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone
The precursor 7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone is synthesized via sequential functionalization:
Step 1: Protection of 4,8-Dimethyl-7-hydroxycoumarin
4,8-Dimethyl-7-hydroxycoumarin undergoes etherification with tert-butyl bromoacetate in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Reaction conditions (80°C, 12 h) yield 7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethylcoumarin (87% yield).
Step 2: Vilsmeier-Haack Formylation
The C3 position is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C. Subsequent hydrolysis with ice-water affords 7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone (72% yield).
Multicomponent Reaction with Meldrum’s Acid and Ethanol
The target compound is synthesized via a four-component reaction (4-CR) adapted from literature:
Reagents:
-
7-(2-tert-Butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone (1 equiv).
-
Meldrum’s acid (1.2 equiv).
-
4-Hydroxycoumarin (1 equiv).
-
Ethanol (2 equiv as solvent/nucleophile).
-
Triethylamine (TEA, 0.5 equiv).
Procedure:
-
Ketene Intermediate Formation: Meldrum’s acid and the formylchromone react in ethanol/water (1:1) at 25°C for 3 h, forming a ketene intermediate via Knoevenagel condensation.
-
Nucleophilic Attack: 4-Hydroxycoumarin and TEA are added, and the mixture is heated to 60°C for 5 h. Ethanol acts as a nucleophile, attacking the ketene to form the ethyl propanoate side chain.
-
Workup: The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound (68% yield).
Mechanistic Insights:
-
TEA facilitates deprotonation of 4-hydroxycoumarin, enhancing nucleophilicity.
-
Steric effects from the tert-butoxy group prolong reaction times compared to unsubstituted analogs.
Optimization and Alternative Pathways
Solvent and Catalyst Screening
Comparative studies reveal ethanol/water mixtures optimize solubility of intermediates while minimizing tert-butoxy group hydrolysis. Catalysts such as piperidine or DABCO reduce yields (≤50%) due to side reactions, whereas TEA balances reactivity and selectivity.
tert-Butoxy Group Stability
Thermogravimetric analysis (TGA) confirms the tert-butoxy moiety remains intact below 150°C, validating the use of moderate temperatures (60°C) in MCRs.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time 12.3 min.
Industrial and Pharmacological Relevance
While current applications remain exploratory, structural analogs demonstrate anticoagulant and anti-inflammatory properties. Scalability is hindered by the cost of tert-butyl bromoacetate; alternatives like tert-butyl chloroacetate are under investigation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, inhibiting their activity and leading to anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Biological Activity
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.5 g/mol. Its structure features a chromenone backbone, which is significant in various biological applications due to its versatility and pharmacological potential.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| Functional Groups | Tert-butoxy, ethoxy, chromenone |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest it may disrupt microbial cell membranes, leading to cell death. The compound has shown effectiveness against various bacterial strains, indicating its potential as a novel antimicrobial agent.
The antimicrobial activity is likely due to the compound's ability to interact with specific cellular targets, possibly through enzyme inhibition or receptor interactions. This interaction can disrupt vital cellular processes in pathogens.
Anticancer Properties
This compound has also been studied for its anticancer properties . It appears to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The compound's mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell growth.
Case Studies and Research Findings
-
In Vitro Studies : Laboratory tests have demonstrated that the compound can significantly reduce the viability of various cancer cell lines through apoptosis induction.
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 - Animal Models : In vivo studies using animal models have shown promising results in tumor reduction when treated with this compound compared to control groups.
Comparative Activity
To contextualize its effectiveness, a comparison with other known compounds exhibiting similar activities can be insightful:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| Ethyl 3-[...]-propanoate | 0.1 mg/ml against E. coli | 15 µM (HeLa) |
| Compound X | 0.05 mg/ml against S. aureus | 10 µM (MCF7) |
Q & A
Q. What are the standard synthetic routes for ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution between 7-hydroxy-4,8-dimethylcoumarin derivatives and ethyl bromoacetate intermediates under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves:
- Temperature control : Heating at 60–80°C ensures efficient coupling while minimizing side reactions.
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
- Purification : Column chromatography or recrystallization (e.g., using DMSO/ethyl acetate) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR : H and C NMR identify substituents (e.g., tert-butoxy groups at δ ~1.2 ppm, coumarin carbonyls at δ ~160 ppm).
- LC/MS and HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
- IR : Detects ester carbonyls (~1740 cm⁻¹) and chromen-2-one C=O (~1650 cm⁻¹). Cross-referencing with synthetic intermediates resolves ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures.
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (common in coumarins).
- Hygroscopicity : Dynamic vapor sorption (DVS) tests moisture absorption. Store in airtight containers at –20°C in the dark to prevent ester hydrolysis .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
Contradictions often arise from assay-specific variables:
- Cellular vs. enzymatic assays : Differences in membrane permeability (e.g., logP ~3.5) may reduce intracellular efficacy.
- Dose optimization : Perform dose-response curves (e.g., IC₅₀) to distinguish true activity from cytotoxicity.
- Metabolic stability : Use liver microsome assays to evaluate esterase-mediated hydrolysis, which can deactivate the compound .
Q. How can X-ray crystallography be applied to determine the compound’s solid-state structure, and what challenges arise during refinement?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters. Challenges include resolving disorder in tert-butoxy groups; apply restraints to C–O bond lengths and angles.
- Validation : Check R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this coumarin derivative?
- Docking studies : Use AutoDock Vina to predict binding to targets like DNA helicases (e.g., Bacillus anthracis helicase).
- QSAR models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values.
- MD simulations : Assess conformational flexibility of the propanoate sidechain in aqueous vs. lipid environments .
Q. How can researchers mitigate low yields during scale-up synthesis, and what analytical methods validate process consistency?
- Flow chemistry : Improves mixing and heat transfer for esterification steps.
- PAT (Process Analytical Technology) : Use in-line FTIR to monitor reaction progress.
- HPLC-PDA : Compare impurity profiles (e.g., tert-butoxy byproducts) between small- and large-scale batches .
Methodological Considerations
Q. What are the best practices for analyzing decomposition products under oxidative conditions?
- Forced degradation : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours.
- LC-QTOF-MS : Identify major degradants (e.g., hydrolyzed carboxylic acids).
- Mechanistic insight : Radical scavengers (e.g., BHT) distinguish oxidative vs. hydrolytic pathways .
Q. How can crystallographic data be cross-validated with spectroscopic results to resolve structural uncertainties?
- Overlay experiments : Compare calculated (Mercury 4.3) and experimental XRD powder patterns.
- DFT-NMR : Gaussian calculations predict H shifts for proposed conformers.
- Hirshfeld analysis : Correlate close contacts (e.g., C–H···O) with IR hydrogen-bonding peaks .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- PK/PD modeling : Measure plasma half-life (e.g., ~2.5 hours in mice) to adjust dosing regimens.
- Metabolite profiling : Identify active metabolites (e.g., hydrolyzed propanoic acid derivatives) via LC-MS/MS.
- Tissue distribution : Autoradiography tracks compound accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
